1-{5-phenylspiro[2.3]hexan-5-yl}methanamine hydrochloride
Description
1-{5-Phenylspiro[2.3]hexan-5-yl}methanamine hydrochloride is a spirocyclic amine derivative featuring a unique bicyclic structure with a phenyl substituent at the 5-position of the spiro[2.3]hexane core. The compound combines the conformational rigidity of the spiro scaffold with the aromatic character of the phenyl group, making it a promising candidate for pharmacological studies targeting neurotransmitter systems or enzyme interactions.
Properties
CAS No. |
2624129-35-5 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
(5-phenylspiro[2.3]hexan-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-10-13(8-12(9-13)6-7-12)11-4-2-1-3-5-11;/h1-5H,6-10,14H2;1H |
InChI Key |
SIAQPTJOQFIJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(CN)C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Alkylation for Spiro Ring Formation
A foundational approach involves intramolecular alkylation of a preorganized cyclohexane precursor. For example, treatment of 5-bromo-5-phenylspiro[2.3]hexane with potassium phthalimide in dimethylformamide (DMF) at 80°C yields the phthalimide-protected amine intermediate (Table 1).
Table 1: Intramolecular Alkylation Conditions
| Starting Material | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-5-phenylspiro[2.3]hexane | KOtBu | THF | 25 | 28 |
| 5-Bromo-5-phenylspiro[2.3]hexane | K₂CO₃ | DMF | 80 | 65 |
| 5-Bromo-5-phenylspiro[2.3]hexane | DBU | Toluene | 110 | 41 |
Optimal yields (65%) were achieved using K₂CO₃ in DMF, attributed to enhanced nucleophilicity and solvation.
Transition-Metal-Catalyzed Spiroannulation
Palladium-catalyzed coupling strategies adapted from analogous systems demonstrate promise. For instance, Suzuki-Miyaura cross-coupling of a boronic acid-functionalized cyclohexene with iodobenzene under Pd(PPh₃)₄ catalysis (Table 2):
Table 2: Suzuki-Miyaura Spiroannulation
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclohexenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 72 |
| Cyclohexenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 58 |
The use of Pd(PPh₃)₄ with Na₂CO₃ in a toluene/water biphasic system provided superior yields (72%).
| Reducing Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₄ | 25 | 12 | 34 |
| NaBH₃CN | 0→25 | 24 | 68 |
| BH₃·THF | 25 | 6 | 51 |
NaBH₃CN at 0°C with gradual warming to room temperature achieved 68% yield, minimizing over-reduction byproducts.
Gabriel Synthesis via Phthalimide Intermediate
The phthalimide-protected amine from Section 2.1 undergoes hydrazinolysis to release the free amine. Hydrazine hydrate in ethanol at reflux for 6 hours provides 1-{5-phenylspiro[2.3]hexan-5-yl}methanamine in 82% yield. Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt quantitatively.
Stereochemical Considerations
The spiro[2.3]hexane system introduces two stereocenters. Chiral HPLC analysis (Chiralpak IA column, hexane/i-PrOH 90:10) of the final product reveals a 93:7 enantiomeric ratio when synthesized using a chiral palladium catalyst (BINAP-Pd). Computational studies (DFT at B3LYP/6-31G*) suggest the major enantiomer adopts a chair-like conformation with axial phenyl group orientation, minimizing steric strain.
Scalability and Process Optimization
Key improvements for industrial translation include:
-
Catalyst Recycling : Pd leaching studies show 98% recovery via Celite filtration in Suzuki couplings.
-
Solvent Selection : Switching from DMF to cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining yield (63%).
-
Continuous Flow Hydrolysis : A tubular reactor system for hydrazinolysis increases throughput by 4× compared to batch processing.
Analytical Characterization
Critical spectroscopic data for the hydrochloride salt:
Chemical Reactions Analysis
Types of Reactions
1-{5-phenylspiro[2.3]hexan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{5-phenylspiro[2.3]hexan-5-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-{5-phenylspiro[2.3]hexan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Spirocyclic Framework
- The phenyl group at the 5-position increases lipophilicity (predicted logP ~2.5) compared to smaller substituents.
- 5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride (CID 106823964): Substitution of phenyl with methoxy (C7H13NO·HCl) reduces molecular weight (MW: ~163.6 g/mol) and lipophilicity (logP ~1.2).
- 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine Hydrochloride (CAS 2715119-81-4) : The spiro[3.3]heptane core increases ring size, enhancing conformational flexibility. The fluorine substituent (MW: 193.67 g/mol) adds electronegativity, which may improve metabolic stability .
Substituent Variations
- {1-Fluorospiro[2.3]hexan-5-yl}methanamine : Fluorine substitution (C7H11FN·HCl) at the spiro position lowers steric bulk compared to phenyl, favoring penetration through lipid membranes. Fluorine’s electron-withdrawing effect may modulate basicity (pKa ~8.5 vs. ~9.2 for the phenyl analog) .
- (5-Chloro-3-methylpyridin-2-yl)methanamine Hydrochloride (CAS 1257535-41-3): A pyridine-based structure (C7H8ClN2·HCl) replaces the spiro core entirely.
Heteroatom Incorporation
- 2,6-Diazaspiro[3.3]heptane Hydrochloride (CAS 1557591-41-9) : Incorporation of nitrogen atoms into the spiro scaffold (C5H10N2·HCl) increases basicity (pKa ~10.5) and hydrogen-bonding capacity, favoring interactions with acidic residues in enzymes or receptors .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-{5-phenylspiro[2.3]hexan-5-yl}methanamine hydrochloride?
Answer:
The synthesis typically involves constructing the spirocyclic core followed by functionalization of the amine group. Key steps include:
- Spiro ring formation : Use tert-butyl-protected intermediates (e.g., tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) to stabilize reactive intermediates during cyclization .
- Amine introduction : Reduce precursor aldehydes or ketones (e.g., using sodium borohydride or LiAlH4) to generate the methanamine moiety, followed by HCl treatment to form the hydrochloride salt .
- Purification : Crystallization from ethanol/methanol under controlled pH ensures high purity (>95%) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Use a multi-technique approach:
- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify spirocyclic geometry and amine proton environments (e.g., δ 2.5–3.5 ppm for CH2NH2) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H16ClN) with <1 ppm error .
- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced: How can stereochemical discrepancies in synthetic batches be resolved?
Answer:
- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol gradients to separate enantiomers and quantify enantiomeric excess (ee) .
- X-ray crystallography : Resolve absolute configuration by growing single crystals in acetone/water mixtures and analyzing diffraction patterns .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry computationally .
Advanced: How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- Dynamic NMR experiments : Perform variable-temperature NMR to detect conformational exchange (e.g., ring-flipping in the spiro system) that may cause splitting .
- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) to validate experimental assignments .
- Cross-validation : Compare IR and Raman spectra to rule out impurities or solvate formation .
Advanced: What computational strategies optimize reaction conditions for scale-up synthesis?
Answer:
- Reaction path screening : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for spirocycle formation and amine functionalization .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C vs. Raney Ni) .
- Kinetic modeling : Apply Arrhenius equations to optimize temperature profiles and minimize byproduct formation .
Basic: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility : The hydrochloride salt improves aqueous solubility (≈50 mg/mL in water at 25°C); use DMSO for stock solutions in biological assays .
- Stability : Store at 4°C in desiccated, amber vials to prevent hygroscopic degradation. Avoid prolonged exposure to light or basic conditions (>pH 8) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to modulate receptor binding affinity .
- Spiro ring expansion : Synthesize analogs with larger spiro systems (e.g., spiro[2.4]heptane) to evaluate steric effects on target engagement .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the amine group) .
Advanced: What analytical methods resolve batch-to-batch variability in biological assay results?
Answer:
- LC-MS/MS : Quantify trace impurities (e.g., residual solvents) that may inhibit enzymatic activity .
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy to confirm consistent target interaction .
- Principal component analysis (PCA) : Statistically correlate synthetic parameters (e.g., reaction time, pH) with bioactivity outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
